molecular formula C16H13N3O2S B2505429 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone CAS No. 1787918-54-0

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone

Cat. No. B2505429
CAS RN: 1787918-54-0
M. Wt: 311.36
InChI Key: PMYWDSQWIZHMFB-UHFFFAOYSA-N
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Description

“(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of over 350°C and a yield of 96% . The IR (KBr) ν max and 1 H NMR (CDCl 3) δ values are also provided .

Scientific Research Applications

Anticancer Properties

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone: derivatives have exhibited potential as antitumor agents. Researchers have explored their cytotoxic effects against various cancer cell lines, including breast, lung, and liver cancer. These compounds interfere with cellular processes, making them promising candidates for cancer therapy .

Antidiabetic Activity

Compound 4f derived from this structure has demonstrated good in vitro inhibitory potency against protein tyrosine phosphatase 1B (PTP1B). PTP1B inhibitors are relevant for managing diabetes, as they enhance insulin sensitivity. This compound could serve as a lead molecule for antidiabetic drug development .

Anti-Inflammatory Effects

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone: derivatives have shown anti-inflammatory activity. These compounds may modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Antimycobacterial Chemotypes

Researchers have synthesized novel anti-mycobacterial compounds by combining N-benzyl benzothiazole-2-carboxamides with alicyclic piperazines. These compounds, including derivatives of our target structure, exhibit promising antimycobacterial activity .

Other Biological Activities

The benzothiazole and quinoline motifs present in this compound scaffold have been associated with various other activities, such as antiviral, antiparkinsonian, antimicrobial, and antihypertensive effects. While not all directly linked to our compound, these broader trends highlight the versatility of these heterocyclic moieties .

properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-15(11-5-7-17-8-6-11)19-9-12(10-19)21-16-18-13-3-1-2-4-14(13)22-16/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYWDSQWIZHMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=NC=C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone

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